molecular formula C18H24O2 B13711226 3beta-Hydroxy-estra-4,9-dien-17-one

3beta-Hydroxy-estra-4,9-dien-17-one

Cat. No.: B13711226
M. Wt: 272.4 g/mol
InChI Key: QDFACJJKOZIYTJ-UDOSGHBDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxy-estra-4,9-dien-17-one typically involves the reduction of a precursor compound under specific conditions. One method involves using a compound as a substrate and subjecting it to a reduction reaction in the presence of a hydrogen donor, a coenzyme, a cosolvent, and carbonyl reductase .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxy-estra-4,9-dien-17-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen donors, coenzymes, and carbonyl reductase for reduction reactions . Specific conditions such as temperature, pressure, and solvent choice can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield 17beta-hydroxy-estra-4,9-dien-3-one .

Scientific Research Applications

3beta-Hydroxy-estra-4,9-dien-17-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3beta-Hydroxy-estra-4,9-dien-17-one involves its interaction with specific molecular targets and pathways. It acts as a precursor or intermediate in the synthesis of other steroidal compounds, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta-Hydroxy-estra-4,9-dien-17-one is unique due to its specific structure and the presence of a hydroxyl group at the 3beta position. This structural feature influences its chemical reactivity and biological activity, making it a valuable compound for research purposes .

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(3S,8S,13S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12-,15+,16?,18-/m0/s1

InChI Key

QDFACJJKOZIYTJ-UDOSGHBDSA-N

Isomeric SMILES

C[C@]12CCC3=C4CC[C@@H](C=C4CC[C@H]3C1CCC2=O)O

Canonical SMILES

CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O

Origin of Product

United States

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